Furfuryl pentanoate

説明

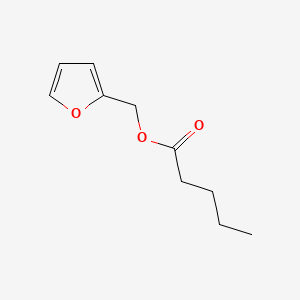

Structure

3D Structure

特性

IUPAC Name |

furan-2-ylmethyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-3-6-10(11)13-8-9-5-4-7-12-9/h4-5,7H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYAVTBTUKVHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067993 | |

| Record name | Pentanoic acid, 2-furanylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid, sweet overripe fruit odour | |

| Record name | Furfuryl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

82.00 to 83.00 °C. @ 1.00 mm Hg | |

| Record name | Furfuryl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | Furfuryl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.024-1.031 | |

| Record name | Furfuryl pentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/711/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

36701-01-6 | |

| Record name | Furfuryl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36701-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl pentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-furanylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-furanylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL PENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KBJ13E9P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furfuryl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Analysis of Furfuryl Pentanoate

Introduction

Furfuryl pentanoate (CAS 36701-01-6), also known as furfuryl valerate, is a significant ester compound widely utilized in the flavor and fragrance industries.[1][2] Characterized by its sweet, fruity, and slightly woody aroma, it is a key component in creating fruit profiles like pineapple, apple, and tropical blends for food, beverages, and cosmetics.[2] As a synthetic flavoring agent, its purity and accurate quantification are paramount for ensuring product quality, consistency, and regulatory compliance.

This technical guide provides a comprehensive overview of this compound, designed for researchers, analytical scientists, and professionals in drug and food science development. We will delve into its core chemical properties, synthesis, and, most critically, the detailed analytical methodologies required for its robust characterization and quality control. The protocols and insights presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Chemical Profile and Physicochemical Properties

A thorough understanding of a molecule's structure and physical properties is the foundation of any analytical endeavor. These properties dictate the ideal choices for solvents, extraction techniques, and chromatographic conditions.

Chemical Structure and Nomenclature

This compound is the ester formed from furfuryl alcohol and pentanoic acid.[3] Its structure consists of a five-membered aromatic furan ring attached via a methylene bridge to the ester oxygen.

-

IUPAC Name: furan-2-ylmethyl pentanoate[3]

-

Common Synonyms: Furfuryl valerate, 2-Furfuryl pentanoate, Pentanoic acid, 2-furanylmethyl ester[3][4]

Caption: Chemical structure of furan-2-ylmethyl pentanoate.

Physicochemical Data

A summary of key properties is crucial for method development, particularly for chromatography and sample preparation.

| Property | Value | Source(s) |

| Molecular Weight | 182.22 g/mol | [1][3] |

| Appearance | Colorless to pale yellow oily liquid | [3][5] |

| Boiling Point | 82-83 °C at 1.00 mm Hg | [1][2][3] |

| Density | 1.028 g/mL at 25 °C | [1][2] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [1][5] |

| Refractive Index (n20/D) | 1.457 - 1.462 | [1][3] |

| Kovats Retention Index | 1218 - 1245 (Standard non-polar column) | [3] |

Synthesis Overview

This compound is typically synthesized via Fischer-Speier esterification. This process involves the acid-catalyzed reaction between furfuryl alcohol and pentanoic acid (or its anhydride/acyl chloride).

Caption: General reaction scheme for Fischer esterification.

The reaction is an equilibrium process, and to drive it towards the product side, water is typically removed as it is formed. The crude product is then purified, often through distillation, to remove unreacted starting materials and the catalyst. The purity of the final product must be verified using the analytical techniques described below.

Core Analytical Methodologies

The analysis of flavor and fragrance compounds like this compound requires high-sensitivity and high-resolution techniques to ensure purity, identify trace impurities, and perform accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the quintessential technique for analyzing volatile and semi-volatile compounds such as this compound.[6] The gas chromatography component separates the compound from the sample matrix and other volatiles based on its boiling point and polarity. A non-polar or mid-polar capillary column (like a 5% phenyl-methylpolysiloxane, e.g., HP-5MS) is an excellent choice, as it separates compounds primarily by their boiling points, which is effective for the diverse components in a flavor mixture. The mass spectrometer then fragments the eluted compound and detects the resulting ions, providing a unique "fingerprint" (mass spectrum) for definitive identification.

Trustworthiness: A self-validating GC-MS protocol incorporates an internal standard for precise quantification, regular calibration with certified reference materials, and blank runs to ensure no system contamination. The use of retention indices provides an additional layer of confirmation for the compound's identity.

References

- 1. This compound = 97 , FG 36701-01-6 [sigmaaldrich.com]

- 2. This compound | 36701-01-6 [amp.chemicalbook.com]

- 3. This compound | C10H14O3 | CID 61955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. furfuryl valerate, 36701-01-6 [thegoodscentscompany.com]

- 6. View of Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry | Journal of Food Bioactives [isnff-jfb.com]

Natural occurrence of furfuryl pentanoate in foods

An In-depth Technical Guide to the Natural Occurrence of Furfuryl Pentanoate in Foods

Abstract

This compound, a significant contributor to the flavor profiles of numerous foods, is an ester characterized by its potent sweet and fruity aroma. This technical guide provides a comprehensive overview of the natural occurrence, formation pathways, and analytical quantification of this compound in food matrices. We delve into the complex chemical reactions, primarily initiated by thermal processing, that lead to its generation from precursor molecules widely available in raw food materials. Detailed, field-proven methodologies for its extraction and analysis using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) are presented, offering researchers a robust framework for its identification and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who require a deep, technical understanding of this important flavor compound.

Introduction: The Chemical and Sensory Identity of this compound

This compound (also known as furfuryl valerate) is an organic compound classified as a fatty acid ester, specifically the ester of furfuryl alcohol and pentanoic acid. With the chemical formula C₁₀H₁₄O₃, it exists as a colorless oily liquid[1]. Its significance in the food and fragrance industry stems from its distinct sensory profile. It is recognized as a flavoring agent by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA)[1][2].

Chemical Properties of this compound:

| Property | Value | Source |

| Molecular Weight | 182.22 g/mol | [1] |

| Boiling Point | 82-83 °C @ 1 mmHg | [1] |

| Density | ~1.028 g/mL at 25 °C | |

| Solubility | Insoluble in water; miscible in ethanol | [1][3] |

| FEMA Number | 3397 | [1] |

| JECFA Number | 741 | [1][2] |

Organoleptic Profile: The Flavor Signature

The primary contribution of this compound to food is its complex and desirable aroma and flavor. Its organoleptic properties are a key reason for its use as a flavoring agent and for the interest in its natural formation during food processing.

-

Odor: The odor is predominantly fruity, often described as sweet and reminiscent of overripe fruit[1][3]. More specific descriptors include notes of pineapple, apple, and tropical fruits, with underlying cheesy and caramellic nuances[3][4]. Some sources also characterize the aroma as having fatty and green notes.

-

Taste: When tasted at a concentration of 15 ppm, its flavor profile mirrors its aroma. It is described as fruity, with distinct pineapple and apple notes, complemented by sweet, fermented, and caramellic undertones[4].

This multifaceted sensory profile allows this compound to enhance the flavor of a wide variety of products, contributing to the rich and complex taste experiences of many processed foods.

Natural Occurrence and Formation Pathways

This compound and its precursors are not typically present in significant amounts in raw agricultural commodities. Instead, they are hallmark products of thermal processing. The high temperatures used in cooking, baking, roasting, and sterilization trigger a cascade of chemical reactions that transform simple sugars, amino acids, and lipids into a plethora of volatile flavor compounds, including furfuryl esters.

Documented Occurrences in Foodstuffs

Furfuryl esters, including this compound, have been identified as natural components in a range of thermally processed foods. The parent compounds, furfural and furfuryl alcohol, are virtually ubiquitous in nature and are found in raw foods like apples, cherries, and oranges, providing a ready source of precursors[5][6].

Table of Foods Containing Furfuryl Esters/Precursors:

| Food Product | Compound Type | Reference |

| Roasted Coffee | Furfuryl Esters | [5][7] |

| Beer | Furfuryl Esters | [5] |

| Milk | Furfuryl Esters | [4][5] |

| Heated Pork | This compound | [4] |

| Roasted Almonds | Furfuryl Esters | [5] |

| White Bread | Furfuryl Esters | [5] |

| Whisky | Furfuryl Esters | [5] |

| Various Fruits (Apple, Cherry, Orange) | Furfural (Precursor) | [6] |

| Canned/Jarred Foods | Furan/Derivatives | [8][9] |

| Wine (barrel-aged) | Furfural/Derivatives | [10][11] |

Primary Formation Pathways

The formation of this compound in food is not a direct biosynthetic process but a result of heat-induced chemical reactions involving precursors naturally present in the food matrix. The core of this process is the formation of the furan ring, primarily from furfural or furfuryl alcohol, which then undergoes esterification.

Key Precursor Reactions:

-

Maillard Reaction and Carbohydrate Degradation: This is the most significant pathway for the formation of furanic compounds. The Maillard reaction, a non-enzymatic browning process, involves the reaction between reducing sugars and amino acids under heat[8][9]. During this complex series of reactions, carbohydrates can degrade and cyclize to form furfural[6][8].

-

Ascorbic Acid (Vitamin C) Degradation: At elevated temperatures, ascorbic acid can degrade to form furan and furfural[8][12][13]. In the absence of water, heating ascorbic acid primarily yields furfural and furoic acid[8].

-

Lipid Oxidation: The oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acid, is another major route to furan formation, especially at lower temperatures than those required for the Maillard reaction[8][13].

Once furfural is formed, it can be reduced to furfuryl alcohol. This alcohol then reacts with pentanoic acid (valeric acid), which is also present in many food systems as a product of lipid or amino acid degradation, in an esterification reaction to yield this compound.

Caption: Formation pathways of this compound during thermal processing.

Analytical Methodologies for Quantification in Food Matrices

The volatile nature and typically low concentration (ppb to ppm range) of this compound in complex food matrices necessitate highly sensitive and specific analytical techniques for its accurate quantification[14].

Rationale for Method Selection: HS-SPME-GC-MS

The gold standard for analyzing volatile flavor compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). When coupled with a headspace (HS) sampling technique, it allows for the analysis of volatile compounds without complex and potentially lossy solvent extractions.

-

Headspace (HS) Sampling: This technique analyzes the vapor phase above the sample, which is in equilibrium with the solid or liquid food matrix. This isolates volatile compounds from non-volatile matrix components (proteins, fats, complex carbohydrates) that could interfere with the analysis.

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from the headspace. This pre-concentration step is critical for detecting trace-level compounds. For furan derivatives, fibers coated with Carboxen/Polydimethylsiloxane (CAR/PDMS) are highly effective[15][16].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the complex mixture of volatile compounds based on their boiling points and polarity. The Mass Spectrometer then fragments the individual compounds, creating a unique mass spectrum or "fingerprint" for definitive identification and quantification[14][15].

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Detailed Experimental Protocol: Quantification of this compound

This protocol is a self-validating system designed for robustness and reproducibility. The use of an isotopically labeled internal standard is crucial for correcting variations in extraction efficiency and instrument response.

A. Materials and Reagents

-

This compound analytical standard (≥97% purity)

-

Internal Standard (IS): d6-Furfuryl pentanoate (or a suitable non-native stable isotope-labeled analog)

-

Saturated Sodium Chloride (NaCl) solution

-

Deionized water

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly: Carboxen/Polydimethylsiloxane (CAR/PDMS), 75 µm thickness

B. Instrumentation

-

Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (GC-MS)

-

Autosampler with SPME capabilities

-

Analytical column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

C. Sample Preparation

-

Homogenization: For solid samples (e.g., roasted coffee, bread), cryogenically grind to a fine, consistent powder. For liquid samples (e.g., juice, milk), ensure they are well-mixed.

-

Aliquoting: Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial[16][17]. The exact amount should be optimized based on the expected concentration and matrix.

-

Matrix Modification: Add 5 mL of saturated NaCl solution. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile organic compounds into the headspace (salting-out effect)[18].

-

Internal Standard Spiking: Spike each sample with a known concentration of the internal standard solution.

-

Sealing: Immediately seal the vial tightly.

D. HS-SPME Extraction

-

Incubation/Equilibration: Place the vial in the autosampler tray. Incubate at a controlled temperature (e.g., 50-60°C) for 15-20 minutes with agitation to facilitate the release of volatiles and establish equilibrium between the sample and the headspace[17][18].

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) at the same incubation temperature.

E. GC-MS Analysis

-

Desorption: Transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption for 3-5 minutes in splitless mode to ensure complete transfer of analytes to the column.

-

GC Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 250°C.

-

Hold: Maintain 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Scan mode (m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) mode for accurate quantification. For this compound, characteristic ions would be selected (e.g., m/z 81, 98, 182).

-

F. Method Validation

-

Linearity: Prepare a calibration curve using a blank matrix spiked with the analytical standard and internal standard at various concentrations.

-

Limit of Detection (LOD) and Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from low-level spiked samples[14][18].

-

Accuracy and Precision: Analyze replicate spiked samples at different concentration levels to determine recovery (accuracy) and relative standard deviation (RSD) for repeatability and reproducibility (precision)[18][19].

Toxicological and Regulatory Status

This compound is part of a group of furan-containing flavoring substances evaluated by JECFA. Based on metabolic considerations where furfuryl esters are hydrolyzed to furfuryl alcohol and the corresponding carboxylic acid, a group Acceptable Daily Intake (ADI) was established[5]. The committee concluded that for this compound, there is "No safety concern at current levels of intake when used as a flavouring agent"[1][2]. The group ADI for furfural, furfuryl alcohol, and several of their derivatives is 0-0.5 mg/kg of body weight[1].

Conclusion and Future Directions

This compound is a naturally occurring flavor compound of significant interest, formed primarily through the thermal processing of food. Its desirable fruity and sweet sensory profile enhances the organoleptic quality of products like coffee, baked goods, and dairy. Understanding its formation pathways is critical for controlling and optimizing flavor development during food manufacturing. The HS-SPME-GC-MS methodology detailed herein provides a reliable and robust protocol for its quantification, enabling researchers to investigate the impact of processing parameters and ingredient composition on its final concentration.

Future research should focus on elucidating the precise kinetics of its formation in different food matrices and exploring potential microbial pathways for its biosynthesis, which could offer novel, non-thermal routes for its production as a natural flavoring agent.

References

- 1. This compound | C10H14O3 | CID 61955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JECFA Evaluations-FURFURYL PENTANOATE- [inchem.org]

- 3. furfuryl valerate [flavscents.com]

- 4. furfuryl valerate, 36701-01-6 [thegoodscentscompany.com]

- 5. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

- 6. 929. Furfural (WHO Food Additives Series 42) [inchem.org]

- 7. Parameters affecting the exposure to furfuryl alcohol from coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Formation of furfurylthiol exhibiting a strong coffee aroma during oak barrel fermentation from furfural released by toasted staves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lawdata.com.tw [lawdata.com.tw]

- 13. imreblank.ch [imreblank.ch]

- 14. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Furan in commercially processed foods: four-year field monitoring and risk assessment study in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 19. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Bio-based Aromas: A Technical Guide to the Biosynthesis of Furfuryl Pentanoate

Abstract

Furfuryl pentanoate, a volatile ester prized for its characteristic fruity and green aroma, holds significant value in the flavor, fragrance, and food industries. The shift towards sustainable and "natural" production methods has spurred intensive research into biocatalytic and microbial routes for its synthesis, moving away from traditional chemical catalysis. This technical guide provides an in-depth exploration of the biosynthetic pathways for producing this compound, targeting researchers, scientists, and professionals in drug development and chemical manufacturing. We will dissect the modular biosynthetic strategy, which involves the microbial production of the two key precursors—furfuryl alcohol and pentanoic acid—followed by their enzymatic esterification. This guide emphasizes the underlying scientific principles, offering detailed experimental protocols, quantitative data, and a forward-looking perspective on integrated chemoenzymatic and whole-cell biocatalytic systems.

Introduction: The Molecular Blueprint of a Bio-based Aroma

This compound (also known as furfuryl valerate) is an ester compound with the chemical formula C10H14O3.[1][2] It is recognized for its pleasant fruity and waxy odor profile and is used as a flavoring agent in a variety of food products.[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for a group of furan derivatives, deeming it safe for consumption at current intake levels when used as a flavoring agent.[5]

The traditional chemical synthesis of this compound involves the esterification of furfuryl alcohol with pentanoic acid, often requiring harsh conditions and potentially hazardous acid catalysts.[6] In contrast, a biosynthetic approach offers a greener, more sustainable alternative, leveraging the high specificity and mild operating conditions of enzymes and microbial systems. This guide will illuminate a modular biosynthetic strategy, as depicted below, which separates the synthesis into the production of its constituent alcohol and acid precursors, followed by a final enzymatic coupling.

Figure 1: A high-level overview of the modular biosynthetic pathway for this compound.

Precursor Biosynthesis: Microbial Cell Factories

The cornerstone of a successful this compound biosynthesis platform is the efficient and high-titer production of its precursors: furfuryl alcohol and pentanoic acid. This section delves into the microbial pathways and metabolic engineering strategies for generating these key building blocks.

Furfuryl Alcohol Production from Furfural

Furfural, a readily available platform chemical derived from the dehydration of pentose sugars from lignocellulosic biomass, is the primary feedstock for furfuryl alcohol production.[7] Numerous microorganisms, particularly yeasts like Saccharomyces cerevisiae, possess the innate ability to reduce the aldehyde group of furfural to an alcohol, a detoxification mechanism that can be harnessed for preparative purposes.[8][9]

Metabolic Pathway:

The bioconversion of furfural to furfuryl alcohol is primarily catalyzed by alcohol dehydrogenases (ADHs) or aldehyde reductases, which utilize NADH or NADPH as a cofactor.[8] This reductive step is a common microbial defense mechanism against the toxic effects of furan aldehydes.[10]

References

- 1. Chemoenzymatic Synthesis of Furfuryl Alcohol from Biomass in Tandem Reaction System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Construction and evolution of an Escherichia coli strain relying on nonoxidative glycolysis for sugar catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short-chain flavor ester synthesis in organic media by an E. coli whole-cell biocatalyst expressing a newly characterized heterologous lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lgpm.centralesupelec.fr [lgpm.centralesupelec.fr]

- 7. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalyzed Synthesis of Flavor Esters and Polyesters: A Design of Experiments (DoE) Approach [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Furfuryl Pentanoate

This guide provides a comprehensive analysis of the spectroscopic data for furfuryl pentanoate (also known as furfuryl valerate), a fatty acid ester used in the flavor and fragrance industry.[1][2][3] As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This document moves beyond a simple data dump, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

This compound possesses the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol .[3][4] Its structure comprises a furan ring linked via a methylene bridge to the ester oxygen of a pentanoate chain. This unique combination of an aromatic heterocycle and an aliphatic ester chain gives rise to a distinct and interpretable spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—we can map the connectivity and chemical environment of nearly every atom in the molecule.

Molecular Structure for NMR Analysis

To understand the NMR spectra, it is essential to first visualize the unique proton and carbon environments within the this compound molecule.

References

Physical and chemical properties of furfuryl pentanoate

An In-depth Technical Guide to Furfuryl Pentanoate: Properties, Reactivity, and Applications

Introduction

This compound, also known by synonyms such as furfuryl valerate, is a fatty acid ester that holds a significant position in the chemical industry, particularly within the flavor and fragrance sectors.[1][2] This organic compound is characterized by a furan ring attached to a pentanoate ester group, a structure that imparts its distinct sensory characteristics.[2][3] As a synthetic flavoring agent, it is valued for its unique organoleptic profile, described as having fatty, green, and sweet overripe fruit notes.[3][4]

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physical and chemical properties of this compound. It delves into its molecular structure, spectroscopic data, chemical reactivity, synthesis protocols, and applications, grounded in authoritative scientific data to ensure accuracy and trustworthiness.

Chemical Identity and Molecular Structure

This compound is systematically identified by its IUPAC name, furan-2-ylmethyl pentanoate.[4] Its unique chemical identity is cataloged under CAS Registry Number 36701-01-6.[3][5] The compound's molecular formula is C₁₀H₁₄O₃, and it has a molecular weight of approximately 182.22 g/mol .[3][4]

Key Identifiers:

-

IUPAC Name: furan-2-ylmethyl pentanoate[4]

-

CAS Number: 36701-01-6[3]

-

Molecular Formula: C₁₀H₁₄O₃[4]

-

Molecular Weight: 182.22 g/mol [3]

-

Synonyms: Furfuryl valerate, 2-Furfuryl pentanoate, Pentanoic acid, 2-furanylmethyl ester[1][4]

Caption: Chemical structure of this compound (C₁₀H₁₄O₃).

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its application, storage, and handling. It is typically a colorless to pale yellow, oily liquid.[4][6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Appearance | Colourless oily liquid | [4] |

| Odor | Sweet overripe fruit, fatty, green | [3][4] |

| Boiling Point | 82-83 °C at 1.00 mm Hg; 228-229 °C at 760 mm Hg | [3][4][6] |

| Density | 1.024 - 1.031 g/mL at 25 °C | [3][4] |

| Refractive Index | 1.457 - 1.462 at 20 °C | [3][4] |

| Solubility | Insoluble in water; Soluble in alcohol | [4][6][7] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [3][6] |

| Vapor Density | 6.2 (Air = 1) | [6] |

| logP (o/w) | 2.513 - 2.631 (estimated) | [6][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of chemical compounds. For this compound, various spectroscopic data are available from commercial suppliers and public databases.

-

¹H NMR Spectra: Proton Nuclear Magnetic Resonance (¹H NMR) data are available, providing detailed information about the hydrogen atom environment in the molecule.[4]

-

Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data confirm the molecular weight and fragmentation pattern, which is essential for identification.[4][9] The mass spectrum typically shows a prominent peak for the furfuryl cation (m/z 81).[4]

-

Infrared (IR) Spectra: IR spectroscopy data reveal the presence of key functional groups, such as the ester carbonyl (C=O) and the furan ring vibrations.[4]

These spectral datasets are available for reference from sources like Sigma-Aldrich and the NIST Chemistry WebBook.[4][9]

Chemical Reactivity and Synthesis

Synthesis

This compound is a synthetic compound, typically produced through the esterification of furfuryl alcohol with pentanoic acid (valeric acid).[1][3] This reaction is a classic example of Fischer esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester and water.

Caption: Synthesis of this compound via Fischer esterification.

Reactivity

The reactivity of this compound is governed by its two main functional components: the ester group and the furan ring.

-

Hydrolysis: As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the ester bond to yield the parent compounds: furfuryl alcohol and pentanoic acid.

-

Hydrogenation: The furan ring can undergo catalytic hydrogenation. This reaction would saturate the furan ring, converting it to a tetrahydrofuran ring, thus forming tetrahydrothis compound. This is a common transformation for furan derivatives.[10][11]

-

Degradation: The compound can discolor during storage, indicating some level of instability.[12] Therefore, it is recommended to store it in a cool, dry place, protected from heat and light to minimize degradation.[6] The furan ring, in general, can be sensitive to strong acids and oxidizing agents, which can lead to polymerization or ring-opening reactions.[13]

Industrial and Research Applications

The primary application of this compound is driven by its distinct sensory properties.

-

Flavoring Agent: It is widely used as a flavoring agent in the food and beverage industry to impart fruity and green notes to products like baked goods, beverages, and confectionery.[1][6]

-

Fragrance Component: In the fragrance industry, its sweet, fruity character allows it to blend with other aromatic compounds, adding warmth and complexity to perfumes and personal care products.[3][14]

-

Biochemical Research: this compound also serves as a biochemical reagent for research purposes and can be a starting material or intermediate in the synthesis of more complex molecules.[15]

Safety and Toxicology

From a safety perspective, this compound is classified as harmful if swallowed.[4] Standard safety precautions, such as wearing protective gloves and eye protection, are recommended during handling.[3]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[16][17] It is part of a group of furan-containing flavoring agents for which a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg of body weight was established.[4][16][17]

Illustrative Experimental Protocol: Synthesis of this compound

To ensure trustworthiness and provide actionable insights, the following section details a standard laboratory procedure for the synthesis of this compound. This protocol is self-validating in its design, incorporating steps for reaction monitoring, purification, and confirmation of the product.

Objective: To synthesize this compound from furfuryl alcohol and pentanoic acid via Fischer esterification.

Materials:

-

Furfuryl alcohol

-

Pentanoic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus, round-bottom flask, condenser, heating mantle, separatory funnel

Methodology:

-

Reaction Setup:

-

Rationale: A Dean-Stark apparatus is employed to azeotropically remove the water formed during the reaction. This shifts the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charge the flask with furfuryl alcohol (e.g., 0.1 mol), pentanoic acid (e.g., 0.11 mol, a slight excess to drive the reaction), and toluene (approx. 100 mL).

-

-

Catalysis and Reflux:

-

Rationale: A strong acid catalyst like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Carefully add a few drops (e.g., 0.5 mL) of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 2-4 hours).

-

-

Reaction Work-up and Neutralization:

-

Rationale: The work-up procedure is designed to remove the acid catalyst and any unreacted pentanoic acid.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

-

Water (to remove the bulk of the acid).

-

Saturated sodium bicarbonate solution (to neutralize any remaining sulfuric acid and unreacted pentanoic acid). Be cautious of CO₂ evolution.

-

Saturated brine solution (to reduce the solubility of the organic product in the aqueous layer and aid in phase separation).

-

-

-

Drying and Solvent Removal:

-

Rationale: Removal of residual water is crucial before distillation to prevent bumping and ensure product purity.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene solvent using a rotary evaporator.

-

-

Purification and Characterization:

-

Rationale: Vacuum distillation is the preferred method for purifying high-boiling point liquids like this compound, as it allows distillation at a lower temperature, preventing thermal decomposition.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 82-83 °C at 1 mm Hg.[4]

-

Characterize the final product using techniques like ¹H NMR, IR spectroscopy, and GC-MS to confirm its identity and purity.

-

This detailed protocol provides a robust and reproducible method for the synthesis of this compound, reflecting the principles of scientific integrity and experimental causality.

References

- 1. This compound | 36701-01-6 [amp.chemicalbook.com]

- 2. Showing Compound this compound (FDB016857) - FooDB [foodb.ca]

- 3. This compound = 97 , FG 36701-01-6 [sigmaaldrich.com]

- 4. This compound | C10H14O3 | CID 61955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. furfuryl valerate, 36701-01-6 [thegoodscentscompany.com]

- 7. furfuryl valerate [flavscents.com]

- 8. This compound (CAS 36701-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogenation of Furfural to Cyclopentanone in Tert–Butanol-Water Medium: A Study of the Reaction Intermediates Reactivity Using Cu/ZnO/Al2O3 as Catalyst [mdpi.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. This compound | Biochemical reagent | TargetMol [targetmol.com]

- 16. WHO | JECFA [apps.who.int]

- 17. JECFA Evaluations-FURFURYL PENTANOATE- [inchem.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Furfuryl Pentanoate (CAS: 36701-01-6)

Introduction

This compound, registered under CAS number 36701-01-6, is a significant organic ester compound valued for its distinct sensory characteristics.[1] Also known by synonyms such as furfuryl valerate and pentanoic acid, 2-furanylmethyl ester, it belongs to the fatty acid ester class of organic compounds.[2][3][4] This molecule is synthesized from furfuryl alcohol, a derivative of furfural, which is readily obtainable from renewable biomass sources like corncobs and sugarcane bagasse.[5][6] Its primary application lies within the flavor and fragrance industries, where it is used to impart specific fruity and sweet notes to a variety of consumer products.[7] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, applications, and safety profile, tailored for researchers and professionals in drug development and chemical sciences.

Caption: Chemical Structure of this compound.

Physicochemical and Organoleptic Properties

This compound is a colorless oily liquid characterized by a complex aroma profile.[8] Its physical and chemical properties are critical for its application in various formulations. The organoleptic properties, which define its utility as a flavor and fragrance agent, have been extensively documented.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for handling, formulation, and quality control.

| Property | Value | Source(s) |

| CAS Number | 36701-01-6 | [2][8][9] |

| Molecular Formula | C₁₀H₁₄O₃ | [2][8][9] |

| Molecular Weight | 182.22 g/mol | [2][8][9][10] |

| Boiling Point | 82-83 °C @ 1.00 mm Hg | [8][11] |

| Density | 1.028 g/mL at 25 °C | [11] |

| Refractive Index | 1.457-1.462 (n20/D) | [8] |

| Flash Point | 98 °C (208.4 °F) - closed cup | |

| Solubility | Insoluble in water; miscible in ethanol | [4][8] |

| LogP (octanol/water) | 2.513 (Calculated) | [2] |

| FEMA Number | 3397 | [8][12][13] |

| JECFA Number | 741 | [8][13][14] |

Organoleptic Profile

The sensory profile of this compound is its most valued characteristic in commercial applications.

-

Odor: The odor is described as sweet and fruity, with specific notes of pineapple, apple, and tropical fruits.[4][15] It also possesses cheesy and caramellic undertones, adding complexity to its profile.[4][15] The odor strength is considered medium, with a substantivity of approximately 88 hours.[4][15]

-

Flavor: When tasted at a concentration of 15 ppm, its flavor profile is consistent with its odor, described as fruity (pineapple, apple), sweet, with fermented and caramellic nuances.[15]

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through the esterification of furfuryl alcohol with a pentanoylating agent. The choice of methodology is critical due to the inherent instability of furfuryl alcohol, which readily polymerizes under acidic conditions.[16]

Core Synthesis Pathway: Catalytic Esterification

The most common synthesis involves reacting furfuryl alcohol with pentanoic anhydride (or valeric anhydride) using a tertiary amine as a catalyst. This approach circumvents the use of strong mineral acids, which would degrade the furan ring.[16]

Caption: Catalytic Esterification of Furfuryl Alcohol.

Detailed Experimental Protocol

The following protocol is a representative example based on established methods for esterifying furfuryl alcohol derivatives.[16]

Objective: To synthesize this compound with high yield and purity.

Materials:

-

Furfuryl alcohol (distilled)

-

Pentanoic anhydride

-

Triethylamine (or another aliphatic tertiary amine)

-

Deionized water

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, charge the pentanoic anhydride.

-

Catalyst Addition: Slowly add the triethylamine to the pentanoic anhydride while stirring. An exothermic reaction may occur; maintain the temperature below 30°C using an ice bath if necessary.

-

Alcohol Addition: Add the furfuryl alcohol dropwise from the dropping funnel to the stirred mixture. Control the rate of addition to maintain the reaction temperature between 30-40°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with deionized water (2x), 5% sodium bicarbonate solution (2x, to remove acidic byproducts), and finally with brine (1x).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation (e.g., at 1 mm Hg) to yield pure this compound.[8]

-

Causality: The use of pentanoic anhydride instead of pentanoic acid provides a stronger driving force for the reaction. The tertiary amine catalyst acts as a nucleophilic catalyst and an acid scavenger, preventing the accumulation of pentanoic acid which could potentially catalyze the undesirable polymerization of furfuryl alcohol.[16]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and quality of synthesized this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Caption: Standard Analytical Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing purity and confirming identity.

-

Separation: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used. This compound will elute at a characteristic retention time. Standard non-polar Kovats retention indices are reported around 1245.[2][8]

-

Identification: The electron ionization (EI) mass spectrum provides a molecular fingerprint. Key fragments would arise from the cleavage of the ester bond, including the furfuryl cation (m/z 81) and fragments related to the pentanoate chain. The NIST WebBook provides reference mass spectra for this compound.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. While specific spectral data is not widely published, the expected chemical shifts can be predicted based on the structure and data from related furan compounds.[17][18]

-

¹H NMR:

-

Furan Protons: Three distinct signals are expected in the aromatic region (~6.2-7.6 ppm).

-

Methylene Protons (-O-CH₂-): A singlet or a slightly split signal around 4.5-5.2 ppm.

-

Pentanoate Chain: Signals in the upfield region (~0.9-2.4 ppm), including a triplet for the terminal methyl group, and multiplets for the methylene groups.

-

-

¹³C NMR:

-

Ester Carbonyl: A signal in the downfield region (~170-175 ppm).

-

Furan Carbons: Four signals between ~107-156 ppm.

-

Methylene Carbon (-O-CH₂-): A signal around 56-60 ppm.

-

Pentanoate Carbons: Signals in the aliphatic region (~13-35 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups. The spectrum of this compound is expected to show:

-

Strong C=O Stretch: A prominent absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretches: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester.

-

Furan Ring Vibrations: Characteristic C=C and C-H stretching and bending vibrations associated with the furan ring, similar to those seen in furfural and furfuryl alcohol.[19]

Regulatory Status and Safety Assessment

This compound is a well-regulated substance in the food and cosmetic industries, with a history of safe use established by international expert committees.

Food Additive Status

-

GRAS Status: It is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), designated with FEMA number 3397.[12][20][21]

-

JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[8][14][22]

-

Acceptable Daily Intake (ADI): JECFA established a group ADI of 0-0.5 mg/kg of body weight for furfural and a series of related furan-containing flavor agents, including this compound.[8][14][22]

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statement:

Standard precautionary measures, such as wearing protective gloves and eye protection, should be followed when handling the neat chemical.[11] It is classified as a combustible liquid.[11]

Conclusion

This compound (CAS 36701-01-6) is a commercially vital aroma chemical with a well-defined technical profile. Its synthesis, while requiring careful control to prevent degradation of the furan moiety, is achievable through established esterification protocols. A multi-technique analytical approach comprising GC-MS, NMR, and FTIR provides a robust system for quality assurance, confirming its identity and purity. Governed by international food safety standards and with a favorable JECFA evaluation, this compound remains a key ingredient for scientists and formulators creating the fruity and sweet sensory experiences found in a wide array of food and fragrance products.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound (CAS 36701-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Showing Compound this compound (FDB016857) - FooDB [foodb.ca]

- 4. furfuryl valerate [flavscents.com]

- 5. The Furfuryl Alcohol Edge: Applications And Benefits For You | Chemical Bull [chemicalbull.com]

- 6. ScenTree - Furfural (CAS N° 98-01-1) [scentree.co]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C10H14O3 | CID 61955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. This compound | 36701-01-6 [amp.chemicalbook.com]

- 12. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 13. Food safety and quality: details [fao.org]

- 14. WHO | JECFA [apps.who.int]

- 15. furfuryl valerate, 36701-01-6 [thegoodscentscompany.com]

- 16. US4008256A - Esterification of furfuryl alcohol and its derivates - Google Patents [patents.google.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. femaflavor.org [femaflavor.org]

- 21. femaflavor.org [femaflavor.org]

- 22. JECFA Evaluations-FURFURYL PENTANOATE- [inchem.org]

- 23. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Furfuryl Pentanoate and its Synonyms

This guide provides a comprehensive technical overview of furfuryl pentanoate, a significant ester in the flavor and fragrance industry. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound, from its fundamental properties to its practical synthesis. This document emphasizes scientific integrity, providing not just procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction and Nomenclature

This compound, a fatty acid ester, is a colorless oily liquid recognized for its characteristic sweet, fruity aroma with pineapple and apple nuances.[1] It is a key component in the formulation of various flavors and fragrances, contributing to the sensory profile of a wide range of consumer products.[2]

In scientific and commercial literature, this compound is known by several synonyms, the most common of which is furfuryl valerate .[3][4][5][6] This interchangeability arises from the common name "valeric acid" for pentanoic acid. Other synonyms include furan-2-ylmethyl pentanoate, 2-furfuryl pentanoate, and pentanoic acid, 2-furanylmethyl ester.[1][3][6][7][8] For clarity and precision in a research and development context, adhering to the IUPAC name, furan-2-ylmethyl pentanoate , is recommended.[3]

From a regulatory standpoint, this compound is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the U.S. Food and Drug Administration (FDA).[2][3][7] JECFA has established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg of body weight for furfuryl alcohol and related substances, including this compound, indicating its safety for consumption at current intake levels in food.[2][3][7][9]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and application. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | [3][6][8] |

| Molecular Weight | 182.22 g/mol | [3][10] |

| CAS Number | 36701-01-6 | [3][4][5][6][8] |

| Appearance | Colorless oily liquid | [3] |

| Odor | Sweet, fruity, pineapple, apple, tropical, cheesy | [1][11] |

| Boiling Point | 82-83 °C at 1 mmHg | [3][4][5] |

| Density | 1.028 g/mL at 25 °C | [4][5] |

| Refractive Index | 1.460 at 20 °C | [4] |

| Solubility | Insoluble in water; soluble in ethanol and oils. | [3][12] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [4] |

Synthesis of this compound: A Detailed Protocol

The most common and industrially viable method for synthesizing this compound is the Fischer-Speier esterification . This reversible, acid-catalyzed reaction involves the condensation of a carboxylic acid (pentanoic acid) with an alcohol (furfuryl alcohol).[4][5][11]

Underlying Principles of Fischer Esterification

The Fischer esterification is an equilibrium-driven process. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by:

-

Using an excess of one reactant: In this case, using an excess of the less expensive reactant, which is often the alcohol (furfuryl alcohol), will drive the reaction forward according to Le Châtelier's principle.[4][11]

-

Removal of water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture will also shift the equilibrium to favor ester formation.[4][5][11] This can be achieved by azeotropic distillation using a Dean-Stark apparatus.

The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][11]

Chemical Reaction Diagram

Caption: Fischer Esterification of Furfuryl Alcohol and Pentanoic Acid.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials:

-

Furfuryl alcohol (≥98%)

-

Pentanoic acid (≥99%)

-

Concentrated sulfuric acid (98%)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (500 mL)

-

Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add furfuryl alcohol (e.g., 0.5 mol) and pentanoic acid (e.g., 0.4 mol, the limiting reagent).

-

Add anhydrous toluene (approximately 100 mL) to the flask. Toluene serves as the solvent and the azeotroping agent to remove water.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the reaction mixture while stirring. Caution: Sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE).

-

Assemble the Dean-Stark apparatus and reflux condenser on top of the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

-

-

Reaction:

-

Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer will separate, while the upper toluene layer will return to the reaction flask.

-

Continue the reflux for 2-4 hours, or until the theoretical amount of water has been collected in the trap, indicating the completion of the reaction.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

100 mL of water to remove the excess furfuryl alcohol and some of the acid.

-

100 mL of saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and any unreacted pentanoic acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

-

100 mL of saturated sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous layer.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and collect the organic solution.

-

-

Purification:

-

Remove the toluene solvent using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation . Given its boiling point of 82-83 °C at 1 mmHg, distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.

-

Collect the fraction that distills at the expected boiling point and pressure.

-

Experimental Workflow Diagram

Caption: Workflow for the Synthesis and Purification of this compound.

Alternative Synthesis Methods

While Fischer esterification is the most common method, other synthetic routes exist:

-

Enzymatic Synthesis: The use of lipases as biocatalysts for esterification is a greener and more selective alternative.[12] Enzymes like Candida antarctica lipase B (CALB) can catalyze the reaction under milder conditions, often with high selectivity, reducing the formation of byproducts. This method is particularly valuable in the food and pharmaceutical industries where sustainability and high purity are paramount.

Applications in Industry

The primary application of this compound is in the flavor and fragrance industry .[4][5] Its sweet and fruity aroma makes it a valuable component in creating a variety of flavor profiles, including:

-

Fruity flavors: Enhancing pineapple, apple, and other tropical fruit notes in beverages, confectionery, and baked goods.[1]

-

Complex aromas: Adding depth and character to perfumes, colognes, and other scented products.

Beyond its sensory contributions, this compound is also used in biochemical research and as a starting material in the synthesis of other organic compounds.[10]

Safety and Handling

This compound is classified as a combustible liquid and should be handled with appropriate care.[4] Standard laboratory safety practices, including the use of personal protective equipment (eyeshields, gloves), are recommended.[4] It should be stored in a well-ventilated place, away from heat and open flames.[5] As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before handling.

Conclusion

This compound, also known as furfuryl valerate, is a commercially significant ester with a desirable fruity aroma. Its synthesis via Fischer esterification is a well-established and efficient method, the success of which relies on understanding and controlling the reaction equilibrium. The detailed protocol provided in this guide offers a practical framework for its laboratory-scale preparation. As the demand for natural and nature-identical flavor and fragrance compounds continues to grow, a thorough understanding of the synthesis and properties of molecules like this compound is essential for innovation in the chemical and consumer product industries.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C10H14O3 | CID 61955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cerritos.edu [cerritos.edu]

- 4. jk-sci.com [jk-sci.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. US4562273A - Process for preparing esters of furan by a transesterification reaction - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. benchchem.com [benchchem.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Metabolic Fate of Furfuryl Esters In Vivo

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic fate of furfuryl esters, a class of compounds frequently utilized as flavoring agents. For researchers, toxicologists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these substances is paramount for safety assessment and regulatory compliance. This document delineates the primary metabolic cascade, from initial enzymatic hydrolysis to subsequent oxidation and conjugation, culminating in excretable end-products. We will explore the key enzymatic players, detail established experimental protocols for metabolic investigation, and present the resulting data in a clear, structured format.

Introduction: The Significance of Furfuryl Esters

Furfuryl esters, such as furfuryl acetate and furfuryl propionate, are characterized by a furan ring attached to a methylene group, which is in turn linked to a carboxylic acid via an ester bond.[1] Widely used in the food industry, their presence necessitates a thorough understanding of their biological interactions upon ingestion. The metabolic pathway is of particular interest as it dictates the systemic exposure to the parent compound and its various metabolites, some of which, like furfural, have known toxicological profiles.[2][3] This guide serves to consolidate the current scientific understanding of these pathways.

The Metabolic Journey: An ADME Profile

The in vivo processing of furfuryl esters follows a predictable and rapid sequence of biotransformation events. Studies in rodents have shown that related compounds like furfuryl alcohol and furfural are quickly absorbed in the gastrointestinal tract, metabolized, and primarily excreted in the urine within 24-48 hours.[2]

Absorption and Distribution

Following oral administration, furfuryl esters and their parent alcohol, furfuryl alcohol, are rapidly absorbed from the gastrointestinal tract.[2] Radiolabeling studies in rats using [¹⁴C]furfuryl alcohol and [¹⁴C]furfural demonstrate that 83-89% of the administered dose is excreted in urine within 24 hours, indicating efficient absorption.[2] Post-absorption, the metabolites are distributed systemically, with the highest concentrations of radioactivity typically found in the liver and kidneys, the primary organs of metabolism and excretion, respectively.[4][5]

Metabolism: A Three-Step Cascade

The metabolism of furfuryl esters is a multi-step process dominated by hydrolysis, oxidation, and conjugation. This pathway effectively converts the relatively lipophilic ester into more polar, water-soluble compounds that can be easily eliminated from the body.

Step 1: Rapid Ester Hydrolysis

The initial and rate-determining step in the metabolism of furfuryl esters is the cleavage of the ester bond. This hydrolysis reaction is catalyzed by a ubiquitous class of enzymes known as carboxylesterases (EC 3.1.1.1).[2][6][7]

-

Reaction: Furfuryl Ester + H₂O → Furfuryl Alcohol + Carboxylic Acid

-

Enzymatic Machinery: Carboxylesterases, particularly A-esterases, are highly efficient at this conversion.[2] These enzymes are abundant in hepatocytes (liver cells) but are also present in the intestinal mucosa and blood, allowing for pre-systemic and systemic hydrolysis.[2][6] Studies have demonstrated the rapid hydrolysis of furfuryl alcohol esters by preparations of rat liver, intestinal mucosa, and blood.[2]

Step 2: Sequential Oxidation

The furfuryl alcohol released from hydrolysis undergoes a two-step oxidation process, primarily in the liver.

-

Furfuryl Alcohol to Furfural: The alcohol moiety is first oxidized to an aldehyde, furfural.[2][8]

-

Furfural to 2-Furoic Acid: The resulting furfural is then rapidly oxidized to its corresponding carboxylic acid, 2-furoic acid.[2][8][9] This is a critical detoxification step, as furfural itself is a reactive aldehyde with toxic potential.[4]

Step 3: Conjugation and Excretion

2-furoic acid, the central metabolite, is further processed through conjugation pathways before excretion. This phase II metabolic process enhances its water solubility, facilitating renal clearance.

-

Primary Pathway: Glycine Conjugation: The major metabolic route involves the activation of 2-furoic acid to a coenzyme A (CoA) thioester. This intermediate then conjugates with the amino acid glycine to form 2-furoylglycine , which is the principal metabolite excreted in the urine.[2][5]

-

Minor Pathway: Furanacrylic Acid Formation: A smaller fraction of the 2-furoyl CoA can condense with acetyl CoA to form 2-furanacryloyl CoA. This, in turn, is also conjugated with glycine to produce 2-furanacryloylglycine , another excretable metabolite.[2]

In humans, exposure to furfural results in the excretion of furoylglycine and furanacrylic acid in the urine, with no free furoic acid detected, indicating an efficient conjugation system.[2]

Below is a diagram illustrating the complete metabolic pathway.

Excretion Profile

The metabolic transformation culminates in the efficient elimination of polar conjugates. Studies in rats administered [¹⁴C]furfural or [¹⁴C]furfuryl alcohol provide a clear quantitative picture of the excretion routes.

| Excretion Route | Percentage of Administered Dose (%) | Primary Metabolites | Supporting Citation |

| Urine | 83 - 89% | 2-Furoylglycine (73-80%), 2-Furanacryloylglycine (3-8%), Furoic Acid (1-6%) | [2][4] |

| Feces | 2 - 4% | Undetermined | [2] |

| Expired Air (as ¹⁴CO₂) | ~7% (in rodents) | Carbon Dioxide | [2][4] |

The excretion of ¹⁴CO₂ suggests a minor pathway involving the oxidative opening of the furan ring, which has been observed in rodents but is not considered a significant pathway in humans at low exposure levels.[2]

Experimental Protocols for Metabolic Analysis

The elucidation of these pathways relies on robust in vitro and in vivo experimental designs coupled with sensitive analytical techniques.

In Vitro Hydrolysis Assay

This protocol is designed to confirm the initial hydrolysis step and determine the rate of ester cleavage in relevant biological matrices.

Objective: To measure the rate of furfuryl ester hydrolysis to furfuryl alcohol by tissue homogenates.

Methodology:

-

Prepare Tissue Homogenates: Obtain fresh tissues (e.g., rat liver, intestinal mucosa) and homogenize in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a human blood preparation as well.

-

Incubation: In a temperature-controlled water bath (37°C), add the furfuryl ester substrate to the tissue homogenate.

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the enzymatic activity with an organic solvent (e.g., acetonitrile) or acid.

-

Sample Preparation: Centrifuge the quenched samples to pellet proteins. Collect the supernatant for analysis.

-

Quantification: Analyze the supernatant for the disappearance of the parent furfuryl ester and the appearance of furfuryl alcohol using a validated analytical method such as HPLC-DAD or LC-MS/MS.[2][10]

-

Data Analysis: Calculate the rate of hydrolysis (e.g., nmol/min/mg protein).

In Vivo ADME Study Workflow

This protocol outlines a typical animal study to track the complete metabolic fate of a furfuryl ester.

Key Analytical Techniques

The identification and quantification of furfuryl esters and their metabolites require high-sensitivity analytical instrumentation.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with Diode Array Detection (DAD) for simultaneous quantification of multiple furan derivatives.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the analysis of volatile and semi-volatile furan derivatives.[11]

-

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS): Offers superior sensitivity and specificity for measuring low-concentration urinary metabolites, making it ideal for biomonitoring studies.[12][13]

Toxicological Considerations

The metabolic pathway of furfuryl esters is largely a detoxification process, converting the parent compound into readily excretable, less toxic metabolites.[2] However, the formation of the intermediate furfural warrants consideration, as it has shown toxicity in animal studies.[4] The rapid conversion of furfural to 2-furoic acid in vivo mitigates this risk. The final glycine conjugates are considered innocuous.[2] Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have set permissible exposure limits for related compounds like furfuryl alcohol, underscoring the importance of understanding exposure and metabolism.[3]

Conclusion

The in vivo metabolic fate of furfuryl esters is a well-characterized pathway initiated by rapid carboxylesterase-mediated hydrolysis. The resulting furfuryl alcohol is oxidized to 2-furoic acid, which is then efficiently conjugated with glycine and excreted primarily in the urine. This metabolic cascade represents an effective detoxification and clearance mechanism. For professionals in toxicology and drug development, this knowledge is fundamental for conducting accurate risk assessments and for designing molecules that can leverage or avoid these metabolic routes.

References

- 1. pubs.acs.org [pubs.acs.org]